molecular formula C14H14N2O4S B14338995 Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- CAS No. 107620-46-2

Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-

Cat. No.: B14338995
CAS No.: 107620-46-2
M. Wt: 306.34 g/mol
InChI Key: GCJARYIZMAZEMN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a benzenesulfonamide group attached to a 2-methoxyphenyl moiety through an amino carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- typically involves the reaction of benzenesulfonyl chloride with 2-methoxyaniline in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated using a suitable acylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form strong interactions with the enzyme, leading to effective inhibition .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler sulfonamide without the 2-methoxyphenyl moiety.

    N-(2-Methoxyphenyl)benzenesulfonamide: Lacks the carbonyl linkage.

    Sulfanilamide: A well-known antimicrobial sulfonamide.

Uniqueness

Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]- is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group and the carbonyl linkage enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

107620-46-2

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C14H14N2O4S/c1-20-13-10-6-5-9-12(13)15-14(17)16-21(18,19)11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)

InChI Key

GCJARYIZMAZEMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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